N-[4-(1,3-benzothiazole-6-amido)pyridin-3-yl]-1,3-benzothiazole-6-carboxamide
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Overview
Description
N-[4-(1,3-benzothiazole-6-amido)pyridin-3-yl]-1,3-benzothiazole-6-carboxamide is a complex organic compound that features a benzothiazole core structure
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with specific receptors or enzymes, influencing their function and leading to various biological effects .
Mode of Action
It’s known that the compound can form strong n–h⋯o hydrogen bonds, which could potentially influence its interaction with its targets .
Biochemical Pathways
Similar compounds have been reported to influence various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have been reported to have various effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzothiazole-6-amido)pyridin-3-yl]-1,3-benzothiazole-6-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole core, followed by the introduction of the pyridine moiety and subsequent amide formation. Common reagents used in these reactions include thionyl chloride, pyridine, and various amines. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzothiazole-6-amido)pyridin-3-yl]-1,3-benzothiazole-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium on carbon.
Major Products
The major products formed from these reactions include various substituted benzothiazoles, amines, and sulfoxides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[4-(1,3-benzothiazole-6-amido)pyridin-3-yl]-1,3-benzothiazole-6-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent, given its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(1,3-benzothiazole-6-amido)pyridin-3-yl]-1,3-benzothiazole-6-carboxamide
- N-[4-(1,3-benzothiazole-6-amido)pyridin-3-yl]-1,3-benzothiazole-6-sulfonamide
- N-[4-(1,3-benzothiazole-6-amido)pyridin-3-yl]-1,3-benzothiazole-6-thioamide
Uniqueness
This compound is unique due to its dual benzothiazole structure, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring specific molecular interactions and stability.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazole-6-carbonylamino)pyridin-4-yl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N5O2S2/c27-20(12-1-3-15-18(7-12)29-10-23-15)25-14-5-6-22-9-17(14)26-21(28)13-2-4-16-19(8-13)30-11-24-16/h1-11H,(H,26,28)(H,22,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQNFUYDAZLHDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NC3=C(C=NC=C3)NC(=O)C4=CC5=C(C=C4)N=CS5)SC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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